10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Overview
Description
“10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” is also known as Oxcarbazepine . It has an empirical formula of C15H12N2O2 and a molecular weight of 252.27 .
Synthesis Analysis
The synthesis of “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” involves a process where a compound of formula (Ivb) is reacted with alkali metal methoxide to yield a compound of formula (II). This compound is then converted to the desired compound of formula (I) .Molecular Structure Analysis
The molecular structure of “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” is based on a dibenzazepine scaffold . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” are complex and involve multiple steps. For instance, the compound of formula II is subjected to direct carbamoylation with isocyanic acid generated in situ from cyanate and acid to generate a compound of formula III which on acid hydrolysis furnishes the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of “10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” include an empirical formula of C15H12N2O2 and a molecular weight of 252.27 .Scientific Research Applications
Material Science
The dibenzoazepine core of the compound provides a rigid and planar structure, which is beneficial in the development of organic electronic materials. It can be used in the creation of novel host materials for organic light-emitting diodes (OLEDs), potentially improving the efficiency and stability of these devices .
Mechanism of Action
Target of Action
The primary target of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is the voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, thus regulating neuronal excitability.
Mode of Action
The compound exerts its effects primarily through its interaction with the voltage-sensitive sodium channels. It is believed to block these channels , thereby stabilizing the overexcited neuronal cell membranes . This action inhibits the repetitive firing of neurons and reduces the propagation of synaptic impulses .
Pharmacokinetics
Based on its structural similarity to oxcarbazepine , it can be hypothesized that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Oxcarbazepine is known to be well-absorbed and extensively metabolized, with its metabolites exerting the therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action result in the stabilization of overexcited neuronal membranes and a reduction in the propagation of synaptic impulses . This leads to a decrease in neuronal excitability, which can help control and prevent the occurrence of seizures.
Future Directions
properties
IUPAC Name |
6-bromo-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENNHUFHRUBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552123 | |
Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromo Oxcarbazepine | |
CAS RN |
113952-20-8 | |
Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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